molecular formula C18H21NO4S B3752396 ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate

ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate

Cat. No. B3752396
M. Wt: 347.4 g/mol
InChI Key: DROKXAPMXVXZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. The compound is a derivative of thiophene, a heterocyclic compound that is widely used in the synthesis of various organic compounds.

Mechanism of Action

The exact mechanism of action of ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate can modulate the levels of various biochemical markers in the body, including cytokines, prostaglandins, and nitric oxide. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate in laboratory experiments is its high potency and selectivity. The compound exhibits a high degree of specificity towards certain enzymes and receptors, making it a valuable tool for studying their functions. However, the complex synthesis process and limited availability of the compound may pose challenges for researchers.

Future Directions

There are several potential future directions for the research on ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another potential direction is the investigation of the compound's effects on other physiological processes, such as immune function and metabolism. Additionally, the development of new and more efficient synthesis methods may facilitate the wider use of the compound in scientific research.

Scientific Research Applications

Ethyl 2-[(butoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-5-11-23-18(21)19-16-14(17(20)22-4-2)12-15(24-16)13-9-7-6-8-10-13/h6-10,12H,3-5,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROKXAPMXVXZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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